2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-19(11-23-26(14)15-7-3-2-4-8-15)20(27)24-12-16(13-24)25-21(28)17-9-5-6-10-18(17)22(25)29/h2-8,11,16-18H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWWTYTKDSSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, including solvent systems, catalysts, and temperature. For example, copper sulfate and sodium ascorbate in THF/water mixtures under reflux (50°C, 16 hours) have been effective in analogous pyrazole-triazole hybrid syntheses . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate the target compound from byproducts. Monitoring reaction progress using TLC and confirming purity via HPLC (>95%) ensures reproducibility .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential.
- NMR : Assign peaks for azetidine (δ 3.5–4.0 ppm) and isoindole-dione (δ 2.5–3.0 ppm) protons .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O at 1.21 Å in isoindole-dione) to confirm stereochemistry .
- Mass spectrometry : Match experimental molecular ion ([M+H]⁺) to theoretical values (e.g., m/z 476.18) .
Q. What assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition at 412 nm) .
- Molecular docking : Employ AutoDock Vina to predict binding affinities (ΔG values) to targets like cyclooxygenase-2 (PDB: 5KIR) .
- Cytotoxicity : Screen against HEK-293 cells via MTT assay (IC₅₀ values) with doxorubicin as a positive control .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from assay variability or impurities.
- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed isoindole-dione) that may interfere with activity .
- Dose-response curves : Compare EC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR modeling : Use Gaussian 09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with IC₅₀ values .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) over 100 ns to identify stable binding poses .
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors in the pyrazole ring) using Discovery Studio .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
Q. What strategies are effective for comparing bioactivity with structural analogs?
Methodological Answer:
- Data tables : Compile IC₅₀ values and structural features (e.g., substituents on the pyrazole ring) for analogs (Table 1) .
- Cluster analysis : Group compounds by scaffold similarity (e.g., pyrazole-thiazolidinone hybrids) using Tanimoto coefficients .
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Structural Feature | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target compound | Azetidine-isoindole-dione | 2.1 ± 0.3 | PARP-1 |
| Thiazolidinone analog | Thiazole ring | 5.8 ± 0.9 | COX-2 |
| Pyrazole-triazole hybrid | Triazole substituent | 1.7 ± 0.2 | EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
